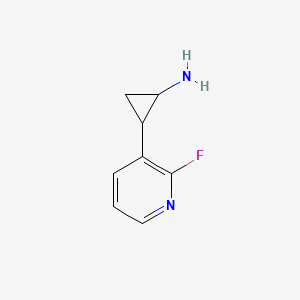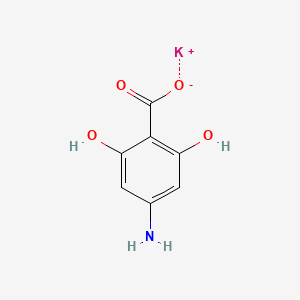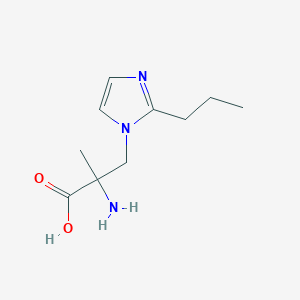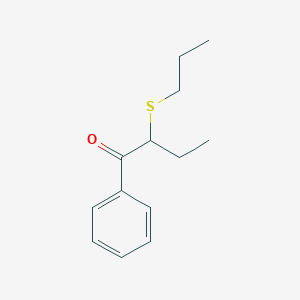
1-Phenyl-2-(propylthio)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(propylthio)butan-1-one is an organic compound with the molecular formula C13H18OS It is characterized by a phenyl group attached to a butanone backbone with a propylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(propylthio)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-butanone with propylthiol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(propylthio)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-2-(propylthio)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(propylthio)butan-1-one involves its interaction with molecular targets through its functional groups. The phenyl and propylthio groups can participate in various binding interactions, while the carbonyl group can undergo nucleophilic addition reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
1-Phenyl-2-butanone: Similar structure but lacks the propylthio group.
Uniqueness: 1-Phenyl-2-(propylthio)butan-1-one is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where such functionality is desired.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-phenyl-2-propylsulfanylbutan-1-one |
InChI |
InChI=1S/C13H18OS/c1-3-10-15-12(4-2)13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
YFPFDICRPSZSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(CC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


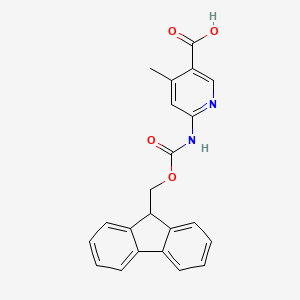
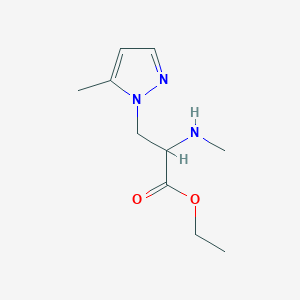

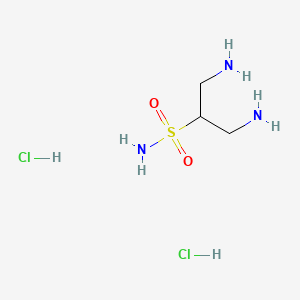
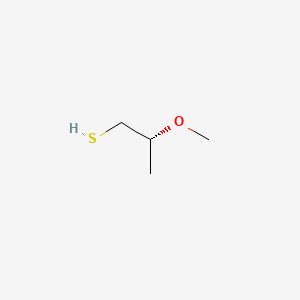
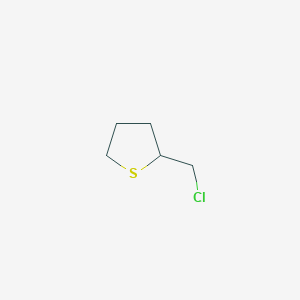
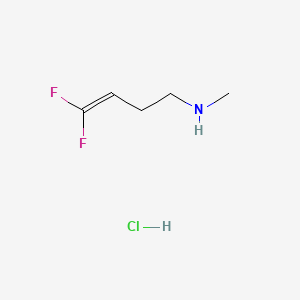

![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
